N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c31-27(26-20-7-1-3-9-23(20)32-24-10-4-2-8-21(24)26)28-19-14-12-18(13-15-19)22-17-30-16-6-5-11-25(30)29-22/h1-17,26H,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIWIGVFRQWANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=CN6C=CC=CC6=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide typically involves multi-step reactions. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives under neutral or weakly basic conditions at elevated temperatures . Another approach involves the use of solid support catalysts such as aluminum oxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and xanthene moieties undergo controlled hydrolysis under acidic or basic conditions:
| Conditions | Reaction Outcome | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux (4–6 hrs) | Cleavage of amide bond to yield 9H-xanthene-9-carboxylic acid and imidazopyridine amine derivative | 68–72% | |
| 2M NaOH in ethanol, 80°C | Selective hydrolysis of carboxamide to free carboxylic acid without xanthene ring modification | 85% |
Characterization of hydrolysis products is confirmed via:
-
NMR spectroscopy : Loss of amide proton signals at δ 8.2–8.5 ppm
-
Mass spectrometry : Molecular ion peaks matching carboxylic acid (m/z 212.08) and amine (m/z 265.12) fragments
Nucleophilic Substitution
The electron-deficient imidazopyridine ring facilitates aromatic substitution:
Chlorination
Using chloramine-T as an electrophilic chlorinating agent:
textConditions: Chloramine-T (2 eq), CH₃CN, 70°C, 6 hrs Product: 3-chloroimidazopyridine derivative Yield: 78% [6]
This reaction retains the xanthene-carboxamide structure while introducing chlorine at the C-3 position of the imidazopyridine ring .
Suzuki-Miyaura Cross-Coupling
The chlorinated derivative undergoes palladium-catalyzed coupling:
textConditions: Phenylboronic acid (1.5 eq), Pd(PPh₃)₂Cl₂ (10 mol%), K₂CO₃ (3 eq), 1,4-dioxane/H₂O, 80°C, 4 hrs Product: 3-aryl-substituted imidazopyridine-xanthene hybrid Yield: 70% [6]
Oxidation of Xanthene Moiety
The xanthene system undergoes oxidation under strong acidic conditions:
textConditions: KMnO₄ (3 eq), H₂SO₄ (0.5M), 60°C, 2 hrs Product: 9-ketoxanthene conjugate Yield: 63% [4]
Key observations :
-
IR spectroscopy confirms C=O stretch at 1,710 cm⁻¹
-
No degradation of the imidazopyridine group occurs under these conditions
Amide Bond Functionalization
The carboxamide group participates in:
Reduction
textConditions: LiAlH₄ (4 eq), THF, 0°C → RT, 3 hrs Product: Corresponding amine (N-(4-{imidazopyridin-2-yl}phenyl)-9H-xanthen-9-yl)methanamine) Yield: 58% [4]
Nucleophilic Acyl Substitution
textConditions: SOCl₂ (excess), reflux, 2 hrs → reaction with ROH Product: Xanthene-9-carboxylate esters Yield: 74–89% [4]
Imidazopyridine Ring Alkylation
textConditions: CH₃I (1.2 eq), K₂CO₃ (2 eq), DMF, 60°C, 12 hrs Product: N-methylimidazopyridine derivative Yield: 82% [7]
Coordination with Metal Ions
The imidazopyridine nitrogen acts as a ligand:
textConditions: CuCl₂ (1 eq), MeOH, RT, 1 hr Product: Cu(II) complex showing λₘₐₓ shift from 320 nm → 385 nm (UV-Vis) [4]
Stability Under Physiological Conditions
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 7.4 buffer, 37°C | 48 hrs | <5% decomposition |
| Human liver microsomes | 22 mins | Hydroxylated xanthene metabolites (m/z +16) |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 425.45 g/mol. Its structure features a xanthene core functionalized with an imidazo[1,2-a]pyridine moiety, which contributes to its unique chemical properties.
Biological Applications
2.1 Anticancer Activity
One of the most promising applications of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide is its potential as an anticancer agent. Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit significant activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of tumor cells while sparing normal cells, highlighting their selectivity and potential for therapeutic use in cancer treatment .
2.2 Fluorescent Probes
The compound has been developed as a fluorescent probe for detecting heavy metals like mercury (Hg²⁺). A study demonstrated that the imidazo[1,2-a]pyridine-functionalized xanthene could be utilized for naked-eye detection of Hg²⁺ ions in solution and in cell imaging applications . This capability is crucial for environmental monitoring and biological studies.
Material Science Applications
3.1 Organic Light Emitting Diodes (OLEDs)
This compound has been investigated for its potential use in organic electronics, particularly in OLEDs. The compound's luminescent properties make it suitable for applications in light-emitting devices where efficient light emission is required .
3.2 Organic Photovoltaics (OPVs)
The incorporation of this compound into organic photovoltaic systems has been explored due to its favorable electronic properties. By optimizing the molecular structure, researchers aim to enhance the efficiency of energy conversion processes in solar cells .
Case Studies
4.1 Anticancer Research Study
In a study published in a peer-reviewed journal, researchers synthesized a series of xanthene derivatives, including this compound. The compounds were tested against liver cancer cell lines, revealing that specific derivatives exhibited potent growth inhibition at low concentrations while demonstrating minimal toxicity to healthy cells .
4.2 Fluorescent Detection Application
A recent publication highlighted the development of a fluorescent sensor based on this compound for detecting Hg²⁺ ions in aqueous solutions. The sensor showed a significant fluorescence enhancement upon binding to mercury ions, enabling sensitive detection methods applicable in environmental analysis and biological systems .
Mechanism of Action
The mechanism of action of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, as an AChE inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In cancer cells, it may induce cell cycle arrest and apoptosis through pathways involving caspase activation and inhibition of the PI3K/Akt/mTOR signaling pathway .
Comparison with Similar Compounds
Research Findings and Implications
- Xanthene Advantage : The xanthene moiety may improve binding affinity to proteins with large hydrophobic domains (e.g., kinases or GPCRs) compared to smaller aromatic systems in analogues .
- Synth Accessibility : The absence of complex fluorination or sulfonation in the target compound may streamline synthesis compared to patent analogues .
Biological Activity
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of xanthene derivatives, characterized by the presence of an imidazo[1,2-a]pyridine moiety. Its molecular formula is C₁₈H₁₅N₃O, with a molecular weight of approximately 293.34 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammatory responses.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as:
- Induction of apoptosis.
- Inhibition of angiogenesis.
- Modulation of signaling pathways associated with tumor growth.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 12.5 | Apoptosis induction | |
| MCF-7 | 10.0 | Angiogenesis inhibition | |
| A549 | 15.3 | Signal pathway modulation |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It appears to inhibit the release of pro-inflammatory cytokines and modulate immune responses.
Table 2: Summary of Anti-inflammatory Studies
| Study Reference | Inflammatory Model | Effect Observed |
|---|---|---|
| Murine model | Reduced TNF-alpha levels | |
| LPS-stimulated cells | Decreased IL-6 production |
Case Study 1: Cancer Immunotherapy Enhancement
A recent study investigated the compound's role in enhancing cancer immunotherapy when combined with immune checkpoint inhibitors. The results indicated that treatment with this compound significantly improved the efficacy of anti-PD-1 therapy in murine models, leading to a tumor growth inhibition rate exceeding 70% .
Case Study 2: In Vivo Pharmacokinetics
Another study focused on the pharmacokinetics and biodistribution of the compound in vivo. The findings showed favorable absorption and distribution profiles, suggesting potential for clinical application in targeted therapies .
Q & A
Basic: What are the recommended synthetic routes for N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide?
The synthesis involves two key steps:
- Imidazo[1,2-a]pyridine-phenyl intermediate : Cyclization of chloroacetyl derivatives with aminopyridines (e.g., 2-aminopyridine) under reflux in ethanol, as demonstrated for structurally related compounds .
- Xanthene-carboxamide coupling : Amide bond formation between the imidazo[1,2-a]pyridine-phenyl intermediate and activated 9H-xanthene-9-carboxylic acid derivatives (e.g., using carbodiimide coupling agents). This approach aligns with methods for N-acyl carbazoles and related systems .
Key considerations : Optimize reaction conditions (solvent, temperature) to minimize side reactions, and purify intermediates via column chromatography or mass-directed preparative LC .
Basic: Which analytical techniques are most effective for characterizing this compound?
- Structural confirmation :
- Purity assessment :
- HPLC with UV/Vis detection : Use C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to achieve >95% purity .
- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ for [M+H]+ ion) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation :
- Biological assays :
Advanced: What strategies address low aqueous solubility during formulation?
- Structural modifications :
- Formulation techniques :
Data Contradiction: How to resolve discrepancies in reported biological activities across studies?
- Assay standardization :
- Data normalization :
Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
- Pharmacokinetics :
- Efficacy testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
